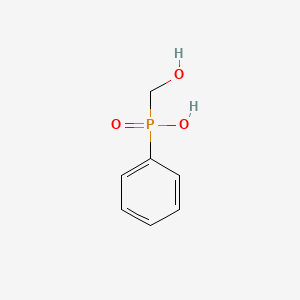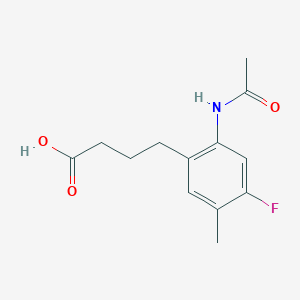
Hydroxymethylphenylphosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxymethylphenylphosphinic acid is an organic phosphorus compound with the chemical formula C7H9PO2. It is characterized by the presence of hydroxyl (-OH), methyl (-CH3), and benzene ring groups . This compound is known for its versatility and has applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Hydroxymethylphenylphosphinic acid can be synthesized through several methods. One common synthetic route involves the reaction of phenylphosphinic acid with formaldehyde in the presence of concentrated hydrochloric acid. The mixture is heated to 40-45°C until a clear solution is obtained . Another method involves the hydrolysis of phenylphosphonic dichloride, followed by a reaction with formaldehyde to form this compound . These methods are used both in laboratory settings and industrial production.
Análisis De Reacciones Químicas
Hydroxymethylphenylphosphinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it reacts with sodium hypophosphite and trioxymethylene (polymerized from formaldehyde) at 60-100°C to form a mixture of hydroxymethylphosphinic acid and dihydroxymethylphosphinic acid . It also reacts with molybdenum dioxide dichloride (MoO2Cl2) in a mixture of ethanol and dichloromethane to form a dinuclear molybdenum complex . Common reagents used in these reactions include formaldehyde, hydrochloric acid, and sodium hypophosphite. The major products formed from these reactions are various phosphinate and phosphonate derivatives.
Aplicaciones Científicas De Investigación
Hydroxymethylphenylphosphinic acid has a wide range of scientific research applications. In chemistry, it is used as a ligand in the synthesis of metal complexes, such as the dinuclear molybdenum complex mentioned earlier . In biology and medicine, it is studied for its potential as a flame retardant and its role in various biochemical pathways . In industry, it is used as an environmentally friendly flame retardant due to its high phosphorus content and excellent thermal stability . Additionally, it is used in the preparation of polymer-supported phosphoric, phosphonic, and phosphinic acids, which have applications in separation science .
Mecanismo De Acción
The mechanism of action of hydroxymethylphenylphosphinic acid involves its interaction with various molecular targets and pathways. For example, in its role as a flame retardant, it acts by promoting the formation of a char layer on the surface of the material, thereby preventing the spread of flames . In biochemical pathways, it may interact with enzymes and other proteins, affecting their activity and function. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.
Comparación Con Compuestos Similares
Hydroxymethylphenylphosphinic acid can be compared with other similar compounds, such as bis(hydroxymethyl)phosphinic acid and phenylphosphinic acid. While all these compounds contain phosphorus and have similar chemical structures, this compound is unique due to the presence of both hydroxyl and methyl groups attached to the benzene ring . This structural feature gives it distinct chemical properties and reactivity compared to its analogs. Other similar compounds include various phosphinate and phosphonate derivatives, which are used in similar applications but may differ in their specific chemical behavior and effectiveness .
Propiedades
Número CAS |
61451-78-3 |
|---|---|
Fórmula molecular |
C7H8O3P+ |
Peso molecular |
171.11 g/mol |
Nombre IUPAC |
hydroxymethoxy-oxo-phenylphosphanium |
InChI |
InChI=1S/C7H8O3P/c8-6-10-11(9)7-4-2-1-3-5-7/h1-5,8H,6H2/q+1 |
Clave InChI |
LAZNGKRQRPLAKI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[P+](=O)OCO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Bromo-5-fluoro-2-nitrophenyl)amino]acetic Acid](/img/structure/B8806066.png)




![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B8806074.png)


![6-fluoro-1H-imidazo[4,5-b]pyridine](/img/structure/B8806098.png)
![1-(2-Chlorobenzyl)-2-propyl-1H-benzo[d]imidazol-6-amine](/img/structure/B8806103.png)
![n-[4-(Benzyloxy)-2-nitrophenyl]acetamide](/img/structure/B8806110.png)


